molecular formula C10H7BrZn B6303192 2-Naphthylzinc bromide CAS No. 1246026-65-2

2-Naphthylzinc bromide

Cat. No.: B6303192
CAS No.: 1246026-65-2
M. Wt: 272.4 g/mol
InChI Key: OAXMJNOKNROZBO-UHFFFAOYSA-M
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Description

2-Naphthylzinc bromide is an organozinc compound with the molecular formula C₁₀H₇BrZn. It is a reagent commonly used in organic synthesis, particularly in cross-coupling reactions. This compound is known for its ability to form carbon-carbon bonds, making it a valuable tool in the construction of complex organic molecules .

Preparation Methods

2-Naphthylzinc bromide can be synthesized through various methods. One common approach involves the reaction of 2-bromonaphthalene with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically requires the use of a catalyst, such as palladium, to facilitate the formation of the organozinc compound . Industrial production methods often involve similar synthetic routes but on a larger scale, ensuring the availability of the compound for commercial use .

Chemical Reactions Analysis

2-Naphthylzinc bromide undergoes several types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, organic halides, and various solvents like THF. The major products formed from these reactions are typically complex organic molecules with new carbon-carbon bonds .

Mechanism of Action

The mechanism of action of 2-Naphthylzinc bromide primarily involves its role as a nucleophile in organic reactions. The zinc atom in the compound acts as a Lewis acid, facilitating the formation of carbon-carbon bonds by stabilizing the transition state during the reaction. This allows for the efficient coupling of organic molecules, making it a powerful tool in synthetic chemistry .

Comparison with Similar Compounds

2-Naphthylzinc bromide can be compared to other organozinc compounds such as phenylzinc bromide and methylzinc bromide. While all these compounds are used in cross-coupling reactions, this compound is unique due to its naphthyl group, which provides distinct reactivity and selectivity in organic synthesis . Similar compounds include:

Properties

IUPAC Name

bromozinc(1+);2H-naphthalen-2-ide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7.BrH.Zn/c1-2-6-10-8-4-3-7-9(10)5-1;;/h1-3,5-8H;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAXMJNOKNROZBO-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=[C-]C=CC2=C1.[Zn+]Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrZn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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